2-nitro-4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol
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Overview
Description
2-nitro-4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol, also known as N-(2-(3-pyridinyl)-1-piperidinyl)-4-(nitrooxy)phenylacetamide (PPN), is a synthetic compound that has been studied for its potential use as a therapeutic agent. PPN is a nitric oxide (NO) donor, meaning that it can release NO in a controlled manner in vivo. NO is a signaling molecule that plays a crucial role in many physiological processes, including vasodilation, neurotransmission, and immune response. The controlled release of NO by PPN has been suggested to have potential therapeutic applications in the treatment of various diseases.
Mechanism Of Action
PPN releases NO in a controlled manner through a process known as nitrosothiol-mediated NO release. PPN contains a nitrosothiol group, which can react with thiol-containing biomolecules in vivo to release NO. The controlled release of NO by PPN has been suggested to have therapeutic benefits, as excessive NO production can lead to oxidative stress and tissue damage.
Biochemical And Physiological Effects
The release of NO by PPN has been shown to have various biochemical and physiological effects. NO is a potent vasodilator, meaning that it can increase blood flow and oxygen delivery to tissues. NO also plays a role in neurotransmission, immune response, and cell signaling. The controlled release of NO by PPN has been suggested to have potential therapeutic benefits in various disease models.
Advantages And Limitations For Lab Experiments
One advantage of using PPN in lab experiments is its ability to release NO in a controlled manner. This allows for precise dosing and reduces the risk of toxicity associated with excessive NO production. However, one limitation of using PPN is its potential instability in aqueous solutions, which can lead to variability in NO release.
Future Directions
There are several potential future directions for research on PPN. One area of interest is the development of new NO donors that can release NO in a more targeted manner. Another area of interest is the use of PPN in combination with other therapeutic agents to enhance its efficacy. Additionally, further studies are needed to determine the potential long-term effects of PPN use in vivo.
Synthesis Methods
PPN can be synthesized using a multi-step process that involves the reaction of 4-bromo-2-nitrophenol with 2-(3-pyridinyl)-1-piperidinylmethanol, followed by the addition of acetic anhydride and ammonium acetate. The final product is obtained through purification by column chromatography.
Scientific Research Applications
PPN has been studied for its potential use as a therapeutic agent in various disease models. In animal models of ischemia-reperfusion injury, PPN has been shown to reduce tissue damage and improve functional recovery. PPN has also been studied for its potential use in the treatment of cancer, as NO has been shown to have anti-tumor effects. In addition, PPN has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as NO has been shown to have neuroprotective effects.
properties
IUPAC Name |
2-nitro-4-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-17-7-6-13(10-16(17)20(22)23)12-19-9-2-1-5-15(19)14-4-3-8-18-11-14/h3-4,6-8,10-11,15,21H,1-2,5,9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEBYXWGXVRHGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)CC3=CC(=C(C=C3)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-4-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol |
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